Tau Peptide (379-408) Trifluoroacetate is a synthetic peptide derived from the tau protein, which plays a significant role in neurodegenerative diseases, particularly Alzheimer's disease. This peptide sequence is crucial for studying tau's function and its pathological forms, especially in the context of tauopathies where hyperphosphorylation leads to neurofibrillary tangles.
This peptide is classified under neuropeptides and is primarily sourced through chemical synthesis methods. It is often utilized in research settings to explore tau protein interactions and mechanisms of action in neurological disorders. The trifluoroacetate salt form is commonly used to enhance solubility and stability during experiments .
The synthesis of Tau Peptide (379-408) Trifluoroacetate typically involves solid-phase peptide synthesis (SPPS), a widely used technique that allows for the sequential addition of amino acids to a growing peptide chain. The process includes:
This method allows for high purity and yield, essential for biological applications.
The molecular formula for Tau Peptide (379-408) Trifluoroacetate is , with a molecular weight of approximately 1519.70 g/mol .
The structure includes a sequence of amino acids that contribute to its function:
Tau Peptide (379-408) can participate in various biochemical reactions, particularly involving phosphorylation, which alters its conformation and function. The phosphorylation of serine residues within this peptide sequence can lead to changes in tau's binding properties, promoting aggregation into toxic forms associated with Alzheimer's disease .
In vitro studies often assess these reactions using techniques such as:
The mechanism by which Tau Peptide (379-408) exerts its effects primarily revolves around its interactions with other proteins involved in neuronal signaling pathways. When phosphorylated, it can disrupt normal tau functions, leading to hyperphosphorylation-induced aggregation.
Research indicates that specific phosphorylation sites within this peptide are critical for its pathological role:
These aggregates are implicated in synaptic dysfunction and neurodegeneration.
Tau Peptide (379-408) Trifluoroacetate exhibits several notable physical and chemical properties:
These properties influence its solubility and stability in biological systems.
Tau Peptide (379-408) Trifluoroacetate finds extensive applications in scientific research:
Through these applications, researchers aim to better understand tau's role in neurodegenerative diseases and develop effective treatments.
Tau peptide (379-408) encompasses the critical phosphorylation sites Ser396 and Ser404 within the microtubule-binding region (MTBR) of full-length tau (2N4R isoform). This sequence adopts a dynamic conformational equilibrium between random coil and β-structure, with phosphorylation driving a shift toward pathologic β-sheet propensity [4] [8]. The di-phosphorylated state (pSer396/pSer404) stabilizes a rigid β-strand conformation through electrostatic repulsion between phosphate groups, as revealed by X-ray crystallography of antibody-peptide complexes. This conformation exposes hydrophobic residues (e.g., Val404, Leu408) that facilitate aberrant protein-protein interactions [4].
Mass spectrometry studies of human tauopathies demonstrate that dual phosphorylation at these sites is significantly elevated in Alzheimer’s disease (AD) insoluble fractions compared to other tauopathies (e.g., PSP, CBD). AD brains show 12–72-fold higher levels of MTBR-containing aggregates, with pSer396/pSer404 tau exhibiting the greatest increase [9]. The structural basis for this specificity lies in the phospho-priming mechanism: phosphorylation at Ser404 enhances kinase accessibility to Ser396, creating a cooperative modification cascade that promotes tau aggregation .
Table 1: Impact of Phosphorylation States on Tau Peptide (379-408) Conformation
Phosphorylation Site | Structural Conformation | Aggregation Propensity | Detected In |
---|---|---|---|
None (S396/S404) | Random coil dominant | Low | Control brains |
Mono-phospho (pS404) | Partial β-strand | Moderate | All tauopathies |
Di-phospho (pS396/pS404) | Stable β-arch | High | AD >> PSP/CBD |
The residues 379-408 constitute a dominant immunogenic epitope targeted by therapeutic antibodies. Monoclonal antibodies (mAbs) like 4E6G7 and 6B2G12 exhibit distinct binding profiles: 4E6G7 is phospho-selective (requires pSer404), while 6B2G12 is phospho-conformational, binding both phosphorylated and non-phosphorylated peptides through recognition of a structural motif stabilized by residues 404–408 (SPRHL) [4]. Crystal structures of Fab-peptide complexes reveal that antigen binding involves:
Competitive ELISAs show that phosphorylation at Ser396 disrupts binding of conformation-sensitive mAbs unless Ser404 is also phosphorylated, confirming epitope masking by single-site modifications. Therapeutic antibodies like those in patents WO2021005019 and WO2020260722 target the di-phosphorylated β-strand conformation, with affinities (KD) ranging from 10⁻⁸–10⁻¹⁰ M for pSer396/pSer404 tau [2] [6]. This specificity enables selective clearance of pathological tau without engaging native tau.
Table 2: Antibody Binding Profiles Against Tau (379-408) Epitopes
Antibody | Phospho-Specificity | Key Binding Residues | Structural Conformation Recognized |
---|---|---|---|
4E6G7 | pS404-dependent | Arg406, pSer404 | Extended β-strand |
6B2G12 | Phospho-conformational | Pro405, Leu408 | β-arch with hydrophobic core |
8B2 | pS404-enhanced | Ser404, Leu408 | Linear with C-terminal bend |
Tau peptide (379-408) drives oligomer nucleation via the formation of stable cross-β interfaces. Cryo-EM studies identify residues 306–311 (VQIVYK) as the core of the initial amyloid nucleus, but residues 379–408 facilitate lateral extension through di-phosphorylation-induced β-strand stacking [7] [8]. The peptide’s C-terminal segment (SPRHL) forms hydrophobic clusters with Leu408, enabling template-assisted growth of oligomers. This process is accelerated by:
In AD brains, tau oligomers containing phosphorylated 379-408 sequences are enriched in synaptic terminals, correlating with mitochondrial dysfunction. Mass spectrometry detects doubly/triply phosphorylated peptides (e.g., pSer396/pSer404/pSer422) exclusively in AD soluble fractions, suggesting this region initiates toxic oligomer propagation [9]. The peptide’s role in seeding is further evidenced by its ability to accelerate full-length tau aggregation in vitro, forming β-sheet-rich filaments observable via thioflavin T fluorescence [7] [8].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3